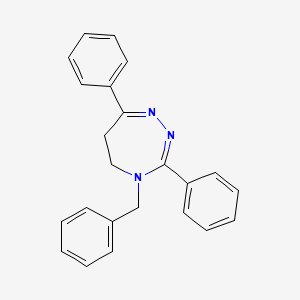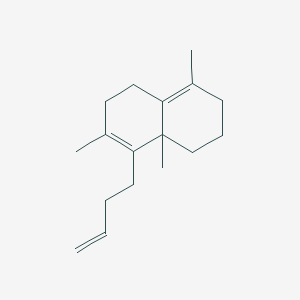
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene is a complex organic compound with a unique structure that includes a naphthalene core substituted with but-3-en-1-yl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the naphthalene core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce other functional groups.
Substitution: Various substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,6,8a-hexahydronaphthalene: can be compared with other naphthalene derivatives that have similar structures but different substituents.
Indole derivatives: These compounds share a similar aromatic core but have different functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
60525-86-2 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
8-but-3-enyl-4,7,8a-trimethyl-2,3,5,6-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5H,1,6-12H2,2-4H3 |
InChI Key |
SBNZUSIOCJCWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=C(C2(CCC1)C)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
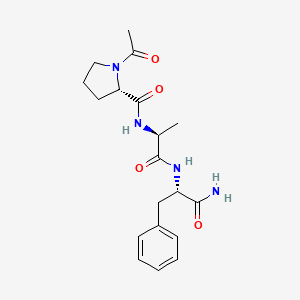
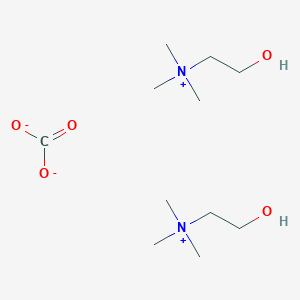
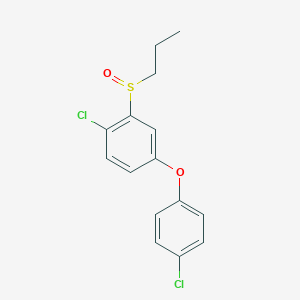
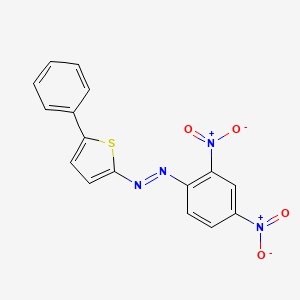
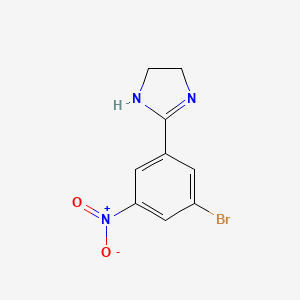
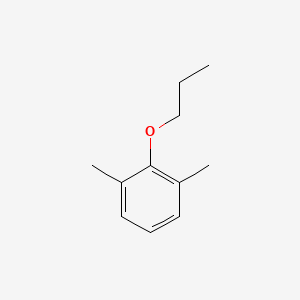
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
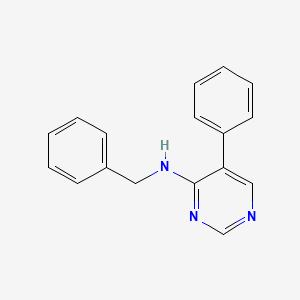
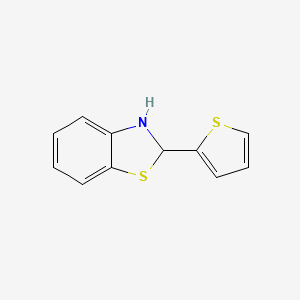
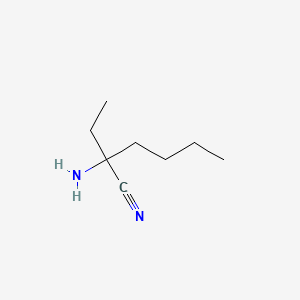
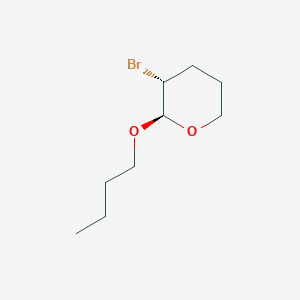
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
